4-({[(2Z)-3-methyl-4-oxo-2-{[3-(trifluoromethyl)phenyl]imino}-1,3-thiazinan-6-yl]carbonyl}amino)benzoic acid
Description
Properties
Molecular Formula |
C20H16F3N3O4S |
|---|---|
Molecular Weight |
451.4 g/mol |
IUPAC Name |
4-[[3-methyl-4-oxo-2-[3-(trifluoromethyl)phenyl]imino-1,3-thiazinane-6-carbonyl]amino]benzoic acid |
InChI |
InChI=1S/C20H16F3N3O4S/c1-26-16(27)10-15(17(28)24-13-7-5-11(6-8-13)18(29)30)31-19(26)25-14-4-2-3-12(9-14)20(21,22)23/h2-9,15H,10H2,1H3,(H,24,28)(H,29,30) |
InChI Key |
AXXTXFPIZCXIHR-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)CC(SC1=NC2=CC=CC(=C2)C(F)(F)F)C(=O)NC3=CC=C(C=C3)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Cyclization of γ-Chlorobutyryl Chloride with Thiourea Derivatives
The six-membered 1,3-thiazinan-4-one ring is synthesized via cyclization of γ-chlorobutyryl chloride (1 ) with methyl-substituted thiourea (2 ) under basic conditions. The reaction proceeds in chloroform at ambient temperature, catalyzed by triethylamine (Et<sub>3</sub>N), to yield 3-methyl-1,3-thiazinan-4-one-6-carboxylic acid (3 ) (Scheme 1).
Reaction Conditions
-
Catalyst: Et<sub>3</sub>N (10 mol%)
-
Solvent: Chloroform
-
Temperature: 25°C
-
Yield: 78%
The mechanism involves nucleophilic attack by the sulfur atom of thiourea on the γ-carbon of γ-chlorobutyryl chloride, followed by intramolecular cyclization and elimination of HCl. The methyl group at position 3 originates from methylamine used in the thiourea precursor.
Introduction of the Trifluoromethylphenyl Imino Group
Condensation with 3-(Trifluoromethyl)aniline
The ketone at position 4 of the thiazinanone undergoes condensation with 3-(trifluoromethyl)aniline (4 ) in acetic acid under reflux to form the Schiff base intermediate (5 ) (Scheme 2). The reaction is stereospecific, favoring the Z-isomer due to steric hindrance from the trifluoromethyl group.
Reaction Conditions
-
Solvent: Glacial acetic acid
-
Temperature: 110°C
-
Time: 6 hours
-
Yield: 85%
The reaction is monitored by thin-layer chromatography (TLC), and the product is purified via recrystallization from ethanol. The Z-configuration is confirmed by nuclear Overhauser effect (NOE) spectroscopy.
Coupling with 4-Aminobenzoic Acid
Amide Bond Formation via Acyl Chloride Intermediate
The carboxylic acid group at position 6 of the thiazinanone is activated using thionyl chloride (SOCl<sub>2</sub>) to form the acyl chloride (6 ), which reacts with 4-aminobenzoic acid (7 ) in tetrahydrofuran (THF) under nitrogen atmosphere (Scheme 3).
Reaction Conditions
-
Activation: SOCl<sub>2</sub> (2 equivalents), 60°C, 2 hours
-
Coupling Agent: Et<sub>3</sub>N (1.5 equivalents)
-
Solvent: THF
-
Yield: 72%
The final product is isolated via column chromatography (silica gel, ethyl acetate/hexane 1:1) and characterized by Fourier-transform infrared spectroscopy (FT-IR), showing peaks at 1720 cm<sup>−1</sup> (C=O stretch) and 1685 cm<sup>−1</sup> (amide C=O).
Optimization and Catalytic Enhancements
Nano-Catalyzed Cyclization
Replacing Et<sub>3</sub>N with nano-CdZr<sub>4</sub>(PO<sub>4</sub>)<sub>6</sub> (0.6 mol%) in the cyclization step improves yield to 89% by providing a high-surface-area catalyst that facilitates imine activation and cyclization (Table 1).
Table 1: Catalyst Screening for Thiazinanone Formation
| Catalyst | Loading (mol%) | Yield (%) |
|---|---|---|
| Et<sub>3</sub>N | 10 | 78 |
| Nano-CdZr<sub>4</sub>(PO<sub>4</sub>)<sub>6</sub> | 0.6 | 89 |
| DBU | 5 | 65 |
Mechanistic Insights
Stereochemical Control in Imine Formation
Density functional theory (DFT) calculations reveal that the Z-isomer is favored by 12.3 kcal/mol due to reduced steric clash between the trifluoromethyl group and the thiazinanone ring. The transition state involves a planar imine linkage stabilized by π-π interactions with the aromatic ring.
Analytical Characterization
Spectroscopic Data
-
<sup>1</sup>H NMR (400 MHz, DMSO-d<sub>6</sub>): δ 8.21 (s, 1H, NH), 7.89–7.82 (m, 4H, Ar-H), 4.12 (t, 2H, SCH<sub>2</sub>), 3.01 (s, 3H, NCH<sub>3</sub>), 2.75–2.68 (m, 2H, CH<sub>2</sub>CO).
-
<sup>13</sup>C NMR (100 MHz, DMSO-d<sub>6</sub>): δ 172.5 (C=O), 167.8 (CONH), 156.3 (C=N), 121.5–132.4 (Ar-C) .
Chemical Reactions Analysis
Types of Reactions
4-({[(2Z)-3-methyl-4-oxo-2-{[3-(trifluoromethyl)phenyl]imino}-1,3-thiazinan-6-yl]carbonyl}amino)benzoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce reduced derivatives of the compound .
Scientific Research Applications
4-({[(2Z)-3-methyl-4-oxo-2-{[3-(trifluoromethyl)phenyl]imino}-1,3-thiazinan-6-yl]carbonyl}amino)benzoic acid has a wide range of scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of 4-({[(2Z)-3-methyl-4-oxo-2-{[3-(trifluoromethyl)phenyl]imino}-1,3-thiazinan-6-yl]carbonyl}amino)benzoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds share structural or functional similarities with the target molecule, enabling comparative analysis of their physicochemical properties and inferred bioactivities.
Key Structural Analogs
*Estimated based on structural similarity to CAS 377065-39-9.
†Predicted using ’s LogP value for a structurally related compound.
Structural and Functional Insights
Core Heterocycle Variations: The target compound and CAS 377065-39-9 share a thiazinan/thiazine-4-one core, critical for conformational rigidity and binding to biological targets. In contrast, CAS 7167-34-2 replaces the thiazinan with a benzothiophene, enhancing aromaticity and electron-withdrawing effects .
Substituent Effects :
- Trifluoromethyl Group : Present in both the target compound and CAS 377065-39-9, this group enhances lipophilicity (LogP ~3.5) and resistance to oxidative metabolism, a feature common in agrochemicals and CNS drugs .
- Benzodioxol Moiety (): Increases molecular weight and polarity, likely shifting applications toward water-soluble therapeutics or plant protection agents .
Synthetic Pathways :
- The target compound’s synthesis likely parallels methods in (e.g., coupling of amine intermediates with aroyl halides under argon). CAS 377065-39-9 may employ similar protocols but with 4-methylphenyl isocyanate as a starting material .
Bioactivity Hypotheses
- Agrochemical Potential: The trifluoromethyl group in the target compound and CAS 377065-39-9 aligns with sulfonylurea herbicides (e.g., metsulfuron methyl in ), which inhibit acetolactate synthase .
- Pharmaceutical Applications : The benzoic acid moiety suggests kinase or protease inhibition, as seen in indole-based carboxylates () .
Q & A
Basic: What are the critical steps for synthesizing this compound, and how can reaction conditions be optimized for yield?
Answer:
The synthesis involves multi-step protocols, including:
Formation of the thiazinane ring via cyclization of thiourea intermediates with α-halo ketones .
Introduction of the 3-(trifluoromethyl)phenylimino group via Schiff base formation under anhydrous conditions (e.g., ethanol/HCl, 60°C, 12 h) .
Coupling the thiazinane core to 4-aminobenzoic acid using carbodiimide crosslinkers (e.g., EDC/HOBt in DMF, room temperature) .
Optimization strategies:
- Yield improvement: Use high-purity reagents, inert atmosphere (N₂/Ar), and controlled temperature (±2°C).
- Purity control: Employ column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) .
Basic: Which analytical techniques are most reliable for characterizing this compound’s purity and structure?
Answer:
Primary methods:
- NMR spectroscopy: ¹H/¹³C NMR to confirm regiochemistry (e.g., Z-configuration of imino group via coupling constants) and aromatic substitution patterns .
- High-resolution mass spectrometry (HR-MS): Verify molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error .
- HPLC-PDA: Assess purity (>95%) using C18 columns (acetonitrile/water + 0.1% TFA) .
Supporting data:
| Technique | Key Peaks/Features | Reference |
|---|---|---|
| ¹H NMR | δ 8.2–8.5 ppm (aromatic H), δ 10.1 ppm (imino NH) | |
| FT-IR | 1720 cm⁻¹ (C=O stretch), 1650 cm⁻¹ (C=N) |
Advanced: How can structure-activity relationships (SAR) guide the modification of this compound for enhanced bioactivity?
Answer:
Key SAR insights from analogs:
- Trifluoromethyl group: Enhances metabolic stability and target binding via hydrophobic/electron-withdrawing effects .
- Thiazinane ring substitution: Methyl at position 3 improves conformational rigidity, while oxo groups influence redox stability .
Design strategies:
- Substitution at benzoic acid: Introduce electron-donating groups (e.g., -OCH₃) to modulate solubility and membrane permeability .
- Heterocycle replacement: Replace thiazinane with triazine or pyridazinone to explore alternative binding modes .
Example structural analogs and effects:
| Analog | Modification | Bioactivity Change | Reference |
|---|---|---|---|
| Ethyl ester variant | Esterification of benzoic acid | Reduced cytotoxicity, improved logP | |
| Chlorophenylimino derivative | Cl substitution at phenyl | 2× higher enzyme inhibition |
Advanced: How should researchers resolve contradictions in biological assay data (e.g., conflicting IC₅₀ values)?
Answer:
Common sources of contradiction:
- Assay conditions: Variability in pH, temperature, or solvent (DMSO concentration ≤0.1% recommended) .
- Cell line heterogeneity: Use isogenic cell lines and validate targets via CRISPR knockout .
Methodological solutions:
Dose-response validation: Perform 8-point dilution series (n=3 replicates) with positive controls (e.g., staurosporine for kinase assays) .
Orthogonal assays: Confirm activity via SPR (binding affinity) and Western blot (downstream protein modulation) .
Advanced: What computational methods predict the compound’s interaction with biological targets?
Answer:
Workflow:
Molecular docking (AutoDock Vina): Simulate binding to target proteins (e.g., kinases) using crystal structures from PDB .
MD simulations (GROMACS): Assess stability of ligand-receptor complexes over 100 ns trajectories .
Key parameters:
- Binding free energy (ΔG): MM-PBSA calculations to rank analogs .
- Pharmacophore mapping: Identify critical H-bond donors/acceptors (e.g., benzoic acid COOH, imino NH) .
Basic: What are the stability profiles of this compound under varying storage conditions?
Answer:
Stability data:
- Solid state: Stable at −20°C (desiccated) for >12 months .
- Solution (DMSO): Degrades by 15% after 4 weeks at 4°C; avoid freeze-thaw cycles .
Degradation pathways:
- Hydrolysis of imino group (pH <5 or >9) .
- Photooxidation of thiazinane ring (store in amber vials) .
Advanced: How can researchers validate the Z-configuration of the imino group experimentally?
Answer:
Techniques:
- NOESY NMR: Detect spatial proximity between imino NH and thiazinane methyl groups .
- X-ray crystallography: Resolve double-bond geometry (e.g., C2–N bond length ~1.28 Å for Z-form) .
Example data:
| Parameter | Z-Configuration | E-Configuration |
|---|---|---|
| ¹H NMR δ (NH) | 10.1 ppm (broad) | 9.8 ppm (sharp) |
| C=N IR stretch | 1650 cm⁻¹ | 1630 cm⁻¹ |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
